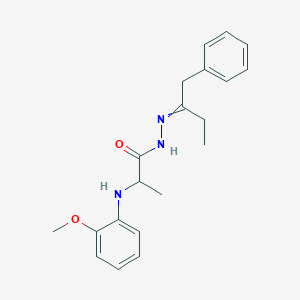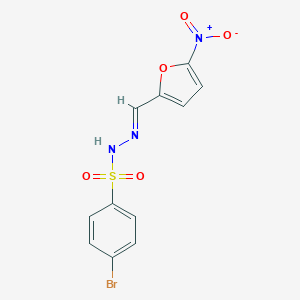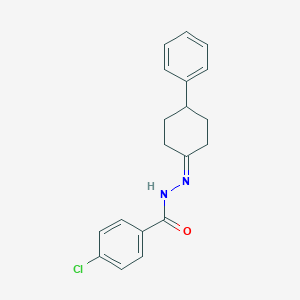![molecular formula C19H18ClF3N2O4 B449401 ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE](/img/structure/B449401.png)
ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate is a complex organic compound that features a variety of functional groups, including an ester, ether, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Etherification: The hydrazone is then reacted with 2-chloro-6-methoxy-4-formylphenol under basic conditions to form the ether linkage.
Esterification: Finally, the phenolic compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or hydrazines.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxyacetate: Similar structure but lacks the methoxy group.
METHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl {2-chloro-6-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity.
Properties
Molecular Formula |
C19H18ClF3N2O4 |
|---|---|
Molecular Weight |
430.8g/mol |
IUPAC Name |
ethyl 2-[2-chloro-6-methoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-3-28-17(26)11-29-18-15(20)7-12(8-16(18)27-2)10-24-25-14-6-4-5-13(9-14)19(21,22)23/h4-10,25H,3,11H2,1-2H3/b24-10- |
InChI Key |
AIIWIRFRDGAOHG-VROXFSQNSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)OC |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=N\NC2=CC=CC(=C2)C(F)(F)F)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2,4-dichlorobenzohydrazide](/img/structure/B449318.png)
![Isopropyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449320.png)
![3-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B449323.png)
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449330.png)
![2,4-dichloro-N-[3-(N-undecanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449331.png)
![4-chloro-N-(4-{N-[4-(dimethylamino)benzoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449334.png)
![2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449335.png)

![3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449339.png)
![propyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-oxo-6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}hexanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449341.png)


![2,4-dichloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B449348.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B449349.png)
